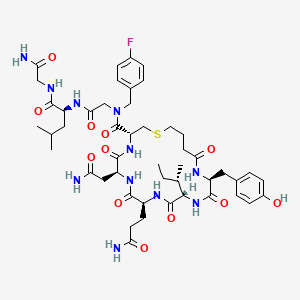

Merotocin

説明

特性

CAS番号 |

1190083-57-8 |

|---|---|

分子式 |

C48H68FN11O12S |

分子量 |

1042.2 |

IUPAC名 |

(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide |

InChI |

InChI=1S/C48H68FN11O12S/c1-5-27(4)42-47(71)56-32(16-17-37(50)62)44(68)57-35(21-38(51)63)45(69)58-36(25-73-18-6-7-40(65)54-34(46(70)59-42)20-28-10-14-31(61)15-11-28)48(72)60(23-29-8-12-30(49)13-9-29)24-41(66)55-33(19-26(2)3)43(67)53-22-39(52)64/h8-15,26-27,32-36,42,61H,5-7,16-25H2,1-4H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,67)(H,54,65)(H,55,66)(H,56,71)(H,57,68)(H,58,69)(H,59,70)/t27-,32-,33-,34-,35-,36-,42-/m0/s1 |

InChIキー |

PVVHQWISMVJHFK-NIFJBHDKSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N(CC3=CC=C(C=C3)F)CC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Merotocin; FE202767; FE-202767; FE 202767 |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to WAY-267464: A Selective Oxytocin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-267464 is a non-peptide, selective agonist of the oxytocin receptor (OTR), a G-protein coupled receptor critically involved in a wide array of physiological and behavioral processes.[1] Developed as a potential therapeutic agent for psychiatric disorders such as anxiety and schizophrenia, WAY-267464 has been a subject of significant preclinical research.[1] Its ability to cross the blood-brain barrier more effectively than native oxytocin makes it a valuable tool for investigating the central effects of OTR activation.[1] This technical guide provides a comprehensive overview of WAY-267464, including its pharmacological profile, detailed experimental protocols for its evaluation, and an examination of the signaling pathways it modulates.

Pharmacological Profile

WAY-267464 exhibits a distinct pharmacological profile, acting as an agonist at the oxytocin receptor. However, it is also reported to possess antagonist activity at the vasopressin 1A receptor (V1aR), which is structurally similar to the OTR. This dual activity is a critical consideration in the interpretation of in vivo studies.[1]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of WAY-267464 at human and rat oxytocin and vasopressin V1a receptors.

Table 1: Pharmacological Profile of WAY-267464 at Human Receptors

| Receptor | Action | Ki (nM) | EC50 (nM) |

| Oxytocin Receptor (OTR) | Agonist | 58.4 | 881 |

| Vasopressin 1a Receptor (V1aR) | Antagonist | 251 | - |

Table 2: Pharmacological Profile of WAY-267464 at Rat Receptors

| Receptor | Action | Ki (nM) | EC50 (nM) |

| Oxytocin Receptor (OTR) | Agonist | 978 | 881 |

| Vasopressin 1a Receptor (V1aR) | Antagonist | 113 | - |

Source: (Data synthesized from multiple sources)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological and behavioral effects of WAY-267464.

In Vitro Assays

1. Radioligand Binding Assay for Oxytocin Receptor

This protocol details a competitive binding assay to determine the affinity (Ki) of WAY-267464 for the oxytocin receptor expressed in HEK293 cells.

-

Cell Culture and Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human oxytocin receptor in DMEM supplemented with 10% FBS, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Harvest cells at 80-90% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA protein assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [3H]-Oxytocin (typically at its Kd value), and 50 µL of a serial dilution of WAY-267464 (or vehicle for total binding).

-

To determine non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM) in place of WAY-267464.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-40 µg of protein) to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

2. NFAT-Luciferase Reporter Assay for Functional Activity

This protocol describes a functional assay to measure the agonist activity of WAY-267464 at the oxytocin receptor by quantifying the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[4][5][6]

-

Cell Culture and Transfection:

-

Co-transfect HEK293 cells with a plasmid encoding the human oxytocin receptor and a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.

-

Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

-

-

Functional Assay:

-

Replace the culture medium with serum-free medium and incubate for 4-6 hours.

-

Treat the cells with serial dilutions of WAY-267464 or a known OTR agonist (positive control) and incubate for 6-8 hours.

-

Lyse the cells using a luciferase lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Plot the dose-response curve and determine the EC50 value.

-

In Vivo Behavioral Assays

1. Elevated Zero Maze (EZM) Test for Anxiolytic-like Effects

The EZM is used to assess anxiety-like behavior in rodents.[7]

-

Apparatus:

-

A circular platform (105 cm diameter) elevated 50-70 cm above the floor, with two open and two enclosed quadrants of equal size.[8]

-

-

Procedure:

-

Habituate the rats to the testing room for at least 60 minutes prior to the experiment.[7]

-

Administer WAY-267464 (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle 30-60 minutes before testing.

-

Place the rat in one of the enclosed quadrants to start the test.[7]

-

Allow the rat to explore the maze for 5 minutes.[8]

-

Record the session using an overhead video camera and tracking software.

-

Analyze the time spent in the open quadrants, the number of entries into the open quadrants, and the total distance traveled. An increase in the time spent and entries into the open quadrants is indicative of an anxiolytic-like effect.

-

Clean the maze with 70% ethanol between each trial.[8]

-

2. Stress-Induced Hyperthermia (SIH) Test

The SIH test is a model to screen for anxiolytic activity by measuring the rise in body temperature in response to a mild stressor.[9][10][11]

-

Procedure:

-

House mice individually for at least 24 hours before the test.

-

Administer WAY-267464 (e.g., 10, 30 mg/kg, i.p.) or vehicle 60 minutes before the first temperature measurement.[10]

-

Measure the basal rectal temperature (T1) of the mouse.

-

Return the mouse to its home cage.

-

After 10 minutes, measure the rectal temperature again (T2).[10]

-

The stress-induced hyperthermia is the difference between the two measurements (ΔT = T2 - T1). A reduction in ΔT indicates an anxiolytic-like effect.

-

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Activation of the oxytocin receptor by an agonist like WAY-267464 initiates a cascade of intracellular signaling events, primarily through the Gq/11 G-protein pathway.[12][13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12] These signaling events ultimately lead to various physiological responses.

Caption: Oxytocin Receptor Gq Signaling Pathway.

Experimental Workflow for In Vivo Testing

The following diagram illustrates a typical workflow for the in vivo evaluation of a selective oxytocin receptor agonist like WAY-267464.

Caption: In Vivo Behavioral Testing Workflow.

Conclusion

WAY-267464 is a valuable pharmacological tool for investigating the roles of the oxytocin system in the central nervous system. Its selectivity for the oxytocin receptor, coupled with its ability to penetrate the blood-brain barrier, allows for the exploration of OTR-mediated effects on behavior. However, its antagonist activity at the V1a receptor necessitates careful experimental design and interpretation of results. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of selective oxytocin receptor agonists.

References

- 1. WAY-267464 - Wikipedia [en.wikipedia.org]

- 2. Conformationally rigid derivatives of WAY-267,464: Synthesis and pharmacology at the human oxytocin and vasopressin-1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flexible analogues of WAY-267,464: Synthesis and pharmacology at the human oxytocin and vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Merotocin: A Technical Guide to Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merotocin (developmental code FE 202767) is a synthetic peptidic agonist of the oxytocin receptor, designed to be more potent and selective than endogenous oxytocin.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and associated signaling pathways. Additionally, it outlines detailed experimental protocols for its synthesis, purification, and analysis, intended to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Composition

This compound is a cyclic peptide analog of oxytocin.[3] Its structure has been modified to enhance stability and receptor selectivity, notably by incorporating a thioether bridge instead of a disulfide bond and including unnatural amino acids.[3][4]

IUPAC Name: (3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide[1][5]

Synonyms: FE 202767, FE-202767, carba-1-(4-FBzlGly7)dOT[1][3]

Amino Acid Sequence and Modifications: The full chemical name of this compound is Glycinamide, N-(4-mercapto-1-oxobutyl)-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-N-[(4-fluorophenyl)methyl]glycyl-L-leucyl-, cyclic (1 → 5)-thioether.[3][6] This structure features a unique 20-membered ring formed by a C-S (thioether) bond, which enhances its stability compared to the disulfide bond in native oxytocin.[3] The presence of unnatural amino acids like 4-fluoro-benzylglycine also contributes to its distinct biological activity.[3]

Physicochemical and Pharmacological Properties

This compound's chemical modifications result in specific properties that distinguish it from native oxytocin. It is a potent and highly selective oxytocin receptor agonist, with over 1000-fold selectivity over the related vasopressin receptors, which may reduce side effects associated with non-selective activation.[1][3]

Data Summary

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₆₈FN₁₁O₁₂S | [5][6][7] |

| Molecular Weight | 1042.2 g/mol | [3][5][7] |

| Exact Mass | 1041.4754 Da | [3][5] |

| CAS Number | 1190083-57-8 | [3][5] |

| XLogP3-AA | -0.4 | [3][5] |

| Hydrogen Bond Donor Count | 11 | [5] |

| EC₅₀ (human OT receptor) | < 0.1 nM (specifically 0.076 nM) | [1][2] |

| Selectivity vs. Vasopressin Receptors | >1000-fold | [1][2] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [3] |

Isoelectric Point (pI)

The specific isoelectric point (pI) for this compound is not reported in the available literature. The pI of a peptide is the pH at which its net charge is zero.[8][9] It is calculated based on the pKa values of the N-terminus, C-terminus, and the side chains of ionizable amino acids (e.g., Asp, Glu, Lys, Arg, His, Cys, Tyr).[8] Given this compound's complex structure with unnatural amino acids and modifications, a theoretical calculation would be required to estimate its pI.

Signaling Pathway

As an oxytocin receptor agonist, this compound mimics the action of endogenous oxytocin by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[2][3] OTR activation primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[10] This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[10][11] These downstream events mediate the physiological responses associated with oxytocin, such as uterine muscle contraction and lactation.[10]

Caption: this compound signaling via the oxytocin receptor.

Experimental Protocols

The synthesis and purification of this compound follow standard methodologies for complex cyclic peptides, primarily involving Solid-Phase Peptide Synthesis (SPPS).

Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound involves the sequential addition of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids to a solid support resin.[3][12][13]

1. Resin Preparation:

-

Start with a suitable resin, such as Rink Amide resin, to yield a C-terminal amide upon cleavage.[12]

-

Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

2. Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin's amino group.

-

Protocol: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF to remove piperidine.[14]

3. Amino Acid Coupling:

-

Couple the next Fmoc-protected amino acid in the sequence.

-

Protocol: Activate the Fmoc-amino acid (4 equivalents) with a coupling agent like Diisopropylcarbodiimide (DIC, 4 eq.) and an activator such as Oxyma Pure (4 eq.) in DMF.[12] Add this solution to the deprotected resin and allow the reaction to proceed, often with microwave assistance (e.g., 5 minutes at 75°C) to enhance efficiency.[12] Special conditions, such as lower temperatures (e.g., 50°C), may be required for sensitive residues like Cysteine to prevent racemization.[12]

-

Repeat the deprotection and coupling cycles for each amino acid in the linear sequence.

4. On-Resin Cyclization (Thioether Formation):

-

After assembling the linear peptide, perform the on-resin cyclization to form the characteristic thioether bond.[3] This involves a reaction between the sulfhydryl group of the Cysteine residue and a reactive group on another part of the peptide chain.

5. Cleavage and Global Deprotection:

-

Cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously.

-

Protocol: Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid. A common mixture is Trifluoroacetic acid (TFA) with scavengers like water and Triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[12][14]

-

Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.[14]

Purification and Analysis

The crude peptide requires purification to achieve high purity for biological assays.

1. Purification: Preparative Reverse-Phase HPLC (RP-HPLC):

-

Protocol: Dissolve the crude peptide in a minimal amount of an appropriate solvent (e.g., aqueous solution with 0.1% TFA).

-

Inject the solution onto a preparative C18 column.

-

Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient may range from 5% to 45% acetonitrile over 40 minutes.[14]

-

Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the main peak.[14]

2. Analysis and Characterization:

-

Analytical RP-HPLC: Assess the purity of the collected fractions using an analytical C18 column with a suitable gradient. High purity is indicated by a single major peak.[14]

-

Mass Spectrometry (ESI-MS): Confirm the identity of the synthesized peptide by verifying its molecular weight. The expected mass for this compound ([M+H]⁺) would be approximately m/z 1042.5.[5][14]

Experimental Workflow Diagram

Caption: Workflow for this compound synthesis and purification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 1190083-57-8 | >98% [smolecule.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound | C48H68FN11O12S | CID 76073634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. jasco.hu [jasco.hu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Merotocin Signal Transduction in Mammary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merotocin, a potent and selective synthetic agonist of the oxytocin receptor (OTR), is under investigation for its therapeutic potential in lactation support. Understanding its molecular mechanism of action within mammary cells is critical for its clinical development and for elucidating the broader role of oxytocin signaling in mammary gland biology. This technical guide provides an in-depth overview of the this compound signal transduction pathway in mammary cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved molecular interactions. While specific quantitative data for this compound's downstream effects are still emerging, this guide leverages the extensive knowledge of the closely related endogenous ligand, oxytocin, to provide a comprehensive framework.

Core Signaling Pathway

This compound, like oxytocin, elicits its effects by binding to the oxytocin receptor, a member of the G protein-coupled receptor (GPCR) superfamily. In mammary cells, the OTR primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[1] This interaction initiates a well-characterized signaling cascade:

-

Receptor Activation: this compound binds to the OTR, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαq/11 subunit.

-

G Protein Dissociation: The activated, GTP-bound Gαq/11 subunit dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The Gαq/11 subunit activates Phospholipase C-β (PLCβ).[1]

-

Second Messenger Generation: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins.[1]

This initial cascade is fundamental to the physiological effects of oxytocin in the mammary gland, particularly the contraction of myoepithelial cells for milk ejection.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound and oxytocin receptor signaling in mammary cells. It is important to note that while the binding affinity of this compound is well-characterized, quantitative data on its direct downstream effects in mammary cells are not yet widely published. Therefore, data for oxytocin are provided as a reference.

| Parameter | Ligand | Value | Cell Type/System | Reference |

| EC50 for OTR | This compound | 0.076 nM | Human Oxytocin Receptor | |

| EC50 for OTR | Oxytocin | 2.3 nM | Human Oxytocin Receptor | |

| OTR Concentration | Oxytocin | <100 fmol/mg protein (basal) | Healthy Breast Tissue | [1] |

Downstream Signaling Pathways

Beyond the primary Gαq/11-PLC-Ca2+ pathway, OTR activation by agonists like this compound can engage other signaling networks that are crucial for various aspects of mammary cell function, including proliferation, differentiation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the OTR can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK pathway.[1] This can occur through PKC-dependent and independent mechanisms. The activation of the ERK1/2 pathway is implicated in regulating cell proliferation and differentiation.

Signal Transducer and Activator of Transcription 5 (STAT5) Pathway

The STAT5 signaling pathway is critical for the development and function of the mammary gland, particularly in response to prolactin.[2] There is evidence of crosstalk between the OTR and prolactin signaling pathways. Overexpression of the OTR has been shown to lead to the activation of the prolactin/p-STAT5 pathway, suggesting that this compound could indirectly influence STAT5 activity.[3] Activated STAT5 translocates to the nucleus and regulates the transcription of genes involved in milk protein synthesis and cell survival.[2]

Visualizations

This compound Signaling Pathway Diagram

Caption: this compound signal transduction pathway in mammary cells.

Experimental Workflow for Intracellular Calcium Measurement

Caption: Workflow for measuring intracellular calcium in response to this compound.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is adapted from methods for imaging intracellular calcium signals in mouse mammary epithelium.[4]

a. Cell Preparation:

-

Isolate primary mammary epithelial cells from lactating mice or culture a suitable mammary epithelial cell line (e.g., HC11).

-

For adherent cells, seed them onto glass-bottom dishes.

-

Load the cells with a calcium indicator dye such as Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C. Alternatively, use cells stably expressing a genetically encoded calcium indicator like GCaMP6f.

-

Wash the cells to remove excess dye.

b. Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a physiological salt solution.

-

Acquire baseline fluorescence images for 2-5 minutes.

-

Introduce this compound at the desired concentration into the perfusion solution.

-

Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.

c. Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

-

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation.

-

Quantify the baseline [Ca2+]i and the peak [Ca2+]i following this compound stimulation.

-

Generate dose-response curves by plotting the peak [Ca2+]i against the log of the this compound concentration to determine the EC50.

Western Blot for Phospho-ERK1/2

This protocol provides a general framework for detecting the phosphorylation of ERK1/2 in response to this compound.[5]

a. Cell Treatment and Lysis:

-

Culture mammary epithelial cells to near confluence in appropriate multi-well plates.

-

Serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).

-

Immediately after stimulation, place the plates on ice and lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysates. Clarify the lysates by centrifugation.

b. Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

c. Immunoblotting:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

d. Data Analysis:

-

Quantify the band intensities for pERK1/2 and total ERK1/2 using densitometry software.

-

Express the level of ERK1/2 phosphorylation as the ratio of pERK1/2 to total ERK1/2.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to analyze changes in the expression of oxytocin-responsive genes following this compound treatment.

a. Cell Treatment and RNA Extraction:

-

Culture and treat mammary epithelial cells with this compound as described for the Western blot protocol, typically for longer durations (e.g., 1, 6, 24 hours).

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

b. Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

c. Real-Time PCR:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene(s) (e.g., genes encoding milk proteins like β-casein, or survival genes like Akt1), and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).[2]

-

Perform the real-time PCR reaction in a qPCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

d. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Express the results as fold change in gene expression in this compound-treated cells compared to untreated controls.

Conclusion

This compound acts as a potent agonist at the oxytocin receptor in mammary cells, initiating a primary signaling cascade through Gαq/11, PLC, and intracellular calcium mobilization. This pathway is central to the established physiological roles of oxytocin in lactation. Furthermore, emerging evidence points to the involvement of downstream pathways such as ERK1/2 and STAT5, which are critical for the regulation of cell proliferation, differentiation, and survival in the mammary gland. While direct quantitative data for the downstream effects of this compound are still being gathered, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate its detailed mechanism of action. A thorough understanding of the this compound signal transduction pathway is essential for its successful clinical application and for advancing our knowledge of mammary gland biology.

References

- 1. The oxytocin receptor signalling system and breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stat5 promotes survival of mammary epithelial cells through transcriptional activation of a distinct promoter in Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland [frontiersin.org]

- 4. Methods for Imaging Intracellular Calcium Signals in the Mouse Mammary Epithelium in Two and Three Dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Merotocin: A Selective Oxytocin Receptor Agonist for Lactation Support

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merotocin (also known as FE 202767) is a synthetic peptide analogue of oxytocin developed as a selective agonist for the oxytocin receptor (OTR). It is being investigated for its potential to support lactation, particularly in mothers who experience difficulties with breastfeeding, such as those who have delivered preterm infants. The rationale for developing this compound stems from the limitations of exogenous oxytocin, which, despite its crucial role in the milk ejection reflex, has modest efficacy and potential side effects due to its off-target effects on vasopressin receptors. This compound is designed to have a high affinity and selectivity for the OTR, coupled with a short pharmacokinetic half-life, to provide targeted and controlled stimulation of milk ejection. This technical guide summarizes the available preclinical data on this compound, focusing on its receptor pharmacology and pharmacokinetics, and outlines relevant experimental methodologies. While extensive preclinical data from in vivo lactation models remains proprietary to the manufacturer, this guide compiles the key quantitative data and experimental frameworks available in the public domain to inform researchers and drug development professionals.

Quantitative Preclinical Data

The preclinical characterization of this compound has focused on its interaction with the oxytocin receptor and its selectivity against related vasopressin receptors. The following tables summarize the key in vitro and in vivo pharmacokinetic data.

In Vitro Receptor Pharmacology of this compound

| Parameter | Human Oxytocin Receptor (hOTR) | Human Vasopressin 1a Receptor (hV1aR) | Human Vasopressin 1b Receptor (hV1bR) | Human Vasopressin 2 Receptor (hV2R) | Reference |

| Functional Potency (EC50) | 0.076 nM | >500 nM | >2000 nM | 330 nM | [1] |

| Selectivity Ratio (vs. hOTR) | - | >6579 | >26316 | 4342 | [1] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro. Selectivity Ratio is calculated as the EC50 for the respective vasopressin receptor divided by the EC50 for the oxytocin receptor, indicating the preference of the compound for the oxytocin receptor.

In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Unit | Reference |

| Total Clearance | 60-80 | mL/min/kg | [1] |

Total Clearance is a measure of the volume of plasma from which the drug is completely removed per unit of time. This value indicates rapid clearance of this compound in a preclinical animal model.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the nature of the available data and standard pharmacological practices, the following methodologies are representative of the key experiments conducted.

Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of this compound at the human oxytocin receptor and its selectivity against human vasopressin receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells are stably transfected to express the recombinant human oxytocin receptor (hOTR), vasopressin 1a receptor (hV1aR), vasopressin 1b receptor (hV1bR), or vasopressin 2 receptor (hV2R).

-

Cells are cultured in appropriate media until they reach a suitable confluence.

-

The cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane preparations are stored at -80°C.

-

-

Competitive Radioligand Binding Assay (for Affinity - Ki):

-

Membrane preparations are incubated with a specific radioligand (e.g., [³H]-Oxytocin for OTR, or [³H]-Arginine Vasopressin for vasopressin receptors) at a fixed concentration.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for receptor binding.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filters is measured by liquid scintillation counting.

-

The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

In Vitro Functional Assay (for Potency - EC50):

-

Transfected cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are then stimulated with increasing concentrations of this compound.

-

Activation of the Gq-coupled oxytocin and vasopressin V1a/V1b receptors leads to an increase in intracellular calcium concentration, which is measured as a change in fluorescence.

-

For the Gs-coupled vasopressin V2 receptor, cyclic AMP (cAMP) production is measured, typically using a competitive immunoassay.

-

Dose-response curves are generated, and the EC50 values are calculated.

-

In Vivo Milk Ejection Assay (Representative Protocol)

Objective: To assess the in vivo efficacy of this compound in promoting milk ejection in a lactating animal model.

Methodology (adapted from studies on oxytocin):

-

Animal Model:

-

Lactating female rats (e.g., Sprague-Dawley or Wistar), typically between days 10 and 14 of lactation, are used.

-

Pups are separated from the dam for a standardized period (e.g., 4 hours) before the experiment to allow milk to accumulate in the mammary glands.

-

-

Surgical Preparation (for intramammary pressure measurement):

-

The lactating rat is anesthetized.

-

A fine polyethylene cannula is inserted into the main duct of one of the inguinal teats and connected to a pressure transducer to record intramammary pressure.

-

-

Drug Administration:

-

This compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses.

-

A dose-response curve is typically generated by administering increasing doses of the compound.

-

-

Data Acquisition and Analysis:

-

The intramammary pressure is recorded continuously before and after the administration of this compound.

-

The primary endpoint is the increase in intramammary pressure, which is indicative of myoepithelial cell contraction and milk ejection.

-

Parameters such as the magnitude of the pressure increase, the duration of the response, and the latency to onset are quantified.

-

The potency of this compound is determined by calculating the ED50 (the dose required to produce 50% of the maximal response).

-

Signaling Pathways and Visualizations

This compound, as an oxytocin receptor agonist, is expected to activate the same intracellular signaling pathways as endogenous oxytocin. The primary pathway involves the Gq protein, leading to the activation of phospholipase C and subsequent downstream signaling cascades that result in myoepithelial cell contraction and milk ejection.

This compound-Induced Oxytocin Receptor Signaling Pathway

Caption: this compound activates the OTR, leading to Gq protein-mediated signaling and milk ejection.

Preclinical Experimental Workflow for Lactation Support

Caption: A typical preclinical development workflow for a lactation support drug like this compound.

Conclusion

The available preclinical data for this compound strongly support its profile as a potent and highly selective oxytocin receptor agonist. Its high affinity for the hOTR, coupled with significant selectivity over vasopressin receptors, suggests a reduced potential for the off-target effects associated with oxytocin, such as antidiuresis. The rapid clearance observed in preclinical pharmacokinetic studies is consistent with the design of a short-acting agent for intermittent use in lactation support. While detailed in vivo efficacy data from lactation models are not publicly available, the pharmacological profile of this compound provides a solid rationale for its clinical development. The experimental protocols and signaling pathway information provided in this guide offer a framework for understanding the preclinical evaluation of this compound and for designing future research in this area. Further publication of preclinical efficacy studies would be of great interest to the scientific community to fully elucidate the lactation-supporting effects of this promising new agent.

References

Merotocin's Binding Affinity for Oxytocin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merotocin (also known as FE 202767 and carba-1-(4-FBzlGly⁷)dOT) is a synthetic peptide analogue of oxytocin, a hormone and neurotransmitter involved in a wide range of physiological and behavioral processes.[1] Developed by Ferring Pharmaceuticals, this compound is engineered to be a potent and highly selective agonist of the oxytocin receptor (OTR).[1] Its primary therapeutic indication is for the treatment of lactation failure in preterm mothers.[1] This document provides a comprehensive technical overview of this compound's binding affinity and functional activity at the human oxytocin receptor, with a focus on its selectivity over the closely related human vasopressin receptors (V1a, V1b, and V2).

The natural hormone oxytocin, while crucial for lactation and uterine contractions, is not highly selective and can interact with vasopressin receptors, leading to potential side effects such as antidiuresis and cardiovascular effects.[2] this compound was designed to overcome these limitations by offering a more targeted activation of the oxytocin receptor system.

Quantitative Binding and Functional Affinity Data

The following table summarizes the in vitro functional potency and selectivity of this compound compared to the native ligand, oxytocin, at human oxytocin and vasopressin receptors. The data is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.

| Compound | hOTR EC50 (nM) | hV1aR IC50 (nM) | hV1bR EC50 (nM) | hV2R EC50 (nM) | Selectivity Ratio (hV1aR/hOTR) | Selectivity Ratio (hV1bR/hOTR) | Selectivity Ratio (hV2R/hOTR) |

| This compound (FE 202767) | 0.076 | >1000 | >1000 | >1000 | >13,158 | >13,158 | >13,158 |

| Oxytocin | 2.3 | ~11.5 | ~100 | ~7.3 | ~5 | ~43 | ~3 |

EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay. A lower EC50 indicates higher potency. IC50 values represent the concentration of a ligand that inhibits a specific biological function by 50%. For hV1aR, this compound was tested for antagonist activity. Selectivity ratios were calculated as the ratio of EC50 or IC50 at the vasopressin receptor subtype to the EC50 at the oxytocin receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's binding and functional profile.

Cell Culture and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells are utilized as the host for receptor expression.

-

Receptor Expression: CHO-K1 cells are stably transfected with plasmids containing the cDNA for the human oxytocin receptor (hOTR), human vasopressin 1a receptor (hV1aR), human vasopressin 1b receptor (hV1bR), or human vasopressin 2 receptor (hV2R).

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., Ham's F-12) supplemented with 10% fetal bovine serum, antibiotics (penicillin and streptomycin), and a selection agent (e.g., G418) to ensure the continued expression of the receptor. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Functional Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the receptor and trigger a downstream signaling cascade, resulting in the expression of a reporter gene (e.g., luciferase).

-

Cell Plating: Stably transfected CHO cells are seeded into 96-well or 384-well microplates at an appropriate density and allowed to adhere overnight.

-

Compound Preparation: this compound and reference compounds (e.g., oxytocin) are serially diluted in an appropriate assay buffer to create a concentration-response curve.

-

Agonist Stimulation: The culture medium is removed from the cells, and the diluted compounds are added to the wells. The plates are then incubated for a specified period (e.g., 3-6 hours) at 37°C.

-

Luciferase Activity Measurement: Following incubation, a luciferase substrate is added to each well. The resulting luminescence, which is proportional to the level of receptor activation, is measured using a luminometer.

-

Data Analysis: The luminescence data is plotted against the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation, a key event in the Gq signaling pathway.

-

Cell Plating: CHO cells expressing the receptor of interest are seeded into black-walled, clear-bottom 96-well or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument). The baseline fluorescence is measured, and then the test compounds are automatically added to the wells. The fluorescence intensity is monitored in real-time to detect changes in intracellular calcium levels.

-

Data Analysis: The peak fluorescence signal is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Signaling Pathways and Experimental Workflows

This compound Activation of the Oxytocin Receptor

Caption: this compound-mediated activation of the Gq signaling pathway.

Workflow for In Vitro Functional Assay (Reporter Gene)

Caption: Workflow for determining this compound's potency using a reporter gene assay.

Workflow for Calcium Mobilization Assay

Caption: Workflow for assessing this compound-induced calcium mobilization.

References

Cellular Response to Merotocin In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merotocin (FE 202767) is a synthetic, potent, and highly selective peptidic agonist of the oxytocin receptor.[1][2] Developed as a potential therapeutic for lactation support, its mechanism of action is centered on the specific activation of the oxytocin receptor, a G-protein coupled receptor (GPCR) pivotal in various physiological processes.[1][3][4] This technical guide provides an in-depth overview of the in vitro cellular response to this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

This compound-Receptor Interaction and Affinity

This compound's primary cellular interaction is with the oxytocin receptor. In vitro studies have demonstrated its high potency and selectivity, which are critical attributes for its therapeutic profile, minimizing off-target effects often associated with less selective agonists like oxytocin, particularly at the vasopressin V2 receptor.[2][3][4]

Quantitative Data: Receptor Binding and Potency

The following table summarizes the key quantitative parameters of this compound's interaction with the human oxytocin receptor (hOTR) as determined in vitro.

| Parameter | Value | Cell Line/System | Notes |

| EC50 | < 0.1 nM | HEK cells expressing hOTR | Demonstrates high potency as an agonist.[1][2] |

| EC50 | 0.076 nM (79 pg/mL) | Human oxytocin receptor | Represents a 30-fold higher potency compared to oxytocin.[2] |

| Selectivity | >1000-fold | Over vasopressin V1a, V1b, and V2 receptors | Highlights the specificity of this compound for the oxytocin receptor.[1][2] |

| Oxytocin EC50 | 2.3 nM (2317 pg/mL) | Human oxytocin receptor | For comparison with this compound's potency.[2] |

Signaling Pathways Activated by this compound

Upon binding to the oxytocin receptor, this compound is expected to initiate a cascade of intracellular signaling events characteristic of oxytocin receptor activation. While specific in-depth studies on the downstream signaling of this compound are not extensively published, the pathways can be inferred from the well-documented signaling of the oxytocin receptor. The primary pathway involves the coupling to Gq/G11 proteins.

Presumed Signaling Cascade

-

Receptor Binding and G-Protein Activation: this compound binds to the extracellular domain of the oxytocin receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Downstream Cellular Responses: These signaling events lead to a variety of cellular responses, including smooth muscle contraction, gene expression changes, and modulation of other signaling pathways like the MAPK/ERK pathway.[5]

Visualizing the this compound Signaling Pathway

Caption: Presumed signaling pathway of this compound upon binding to the oxytocin receptor.

Experimental Protocols for In Vitro Analysis

Detailed experimental protocols for this compound are often proprietary. However, standard in vitro assays for GPCR agonists can be adapted. Below is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the oxytocin receptor.

Radioligand Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of this compound for the human oxytocin receptor.

Materials:

-

HEK293 cells stably expressing the human oxytocin receptor.

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., Tris-HCl with MgCl2).

-

Radioligand (e.g., [3H]-Oxytocin).

-

Unlabeled this compound at various concentrations.

-

Scintillation cocktail and vials.

-

Scintillation counter.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-hOTR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [3H]-Oxytocin to each well.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand.

-

Include wells for total binding (only radioligand) and non-specific binding (radioligand + a high concentration of unlabeled oxytocin).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Visualizing the Experimental Workflow

Caption: General workflow for a radioligand binding assay.

Conclusion

This compound is a highly potent and selective oxytocin receptor agonist. Its in vitro cellular response is primarily initiated through the activation of the oxytocin receptor and the subsequent Gq/PLC/IP3 signaling cascade, leading to an increase in intracellular calcium. The high affinity and selectivity of this compound for the oxytocin receptor underscore its potential for targeted therapeutic applications with a favorable safety profile compared to the endogenous ligand, oxytocin. Further research into the specific downstream signaling events and cellular responses elicited by this compound in various cell types will provide a more comprehensive understanding of its pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

Merotocin and its Potential Implications for Social Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merotocin (FE 202767) is a potent and highly selective short-acting peptide agonist of the oxytocin receptor.[1][2] Currently under clinical investigation for its role in lactation support, its specific effects on social bonding remain unexplored.[1] This technical guide provides a comprehensive overview of this compound, its pharmacokinetics, and its mechanism of action through the oxytocin signaling pathway. In the absence of direct studies on this compound and social behavior, this document draws upon analogous research involving oxytocin and its avian homolog, mesotocin, to provide a framework for future investigation. Detailed experimental protocols from key animal studies are presented, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows, to equip researchers with the foundational knowledge to explore the potential of this compound in modulating social bonding.

Introduction to this compound

This compound is a synthetic peptide analogue of oxytocin designed to have a high affinity and selectivity for the oxytocin receptor (OTR), with over 1000-fold greater selectivity for the OTR compared to vasopressin receptors.[1][3] This enhanced selectivity minimizes off-target effects, such as the antidiuretic and cardiovascular effects associated with vasopressin receptor activation.[2] Developed by Ferring Pharmaceuticals, this compound is primarily being investigated as a therapeutic agent to support lactation in mothers who have delivered preterm.[1]

Pharmacokinetics of this compound

Clinical studies have elucidated the pharmacokinetic profile of this compound following intranasal and intravenous administration in healthy women.

-

Absorption and Elimination: this compound is rapidly absorbed and eliminated after intranasal administration.[2][4][5]

-

Time to Maximum Concentration (Tmax): The median time to reach maximum plasma concentration is approximately 15 minutes.[2][4][5]

-

Terminal Half-Life: The terminal half-life of this compound is approximately 30 minutes.[2][4][5]

-

Bioavailability: The systemic bioavailability of this compound following intranasal administration is low.[4]

-

Metabolism and Excretion: this compound is not detected in urine, and its metabolites are not found in plasma or urine, suggesting an elimination pathway independent of the kidneys.[4]

These pharmacokinetic properties support the potential for frequent, repeated administration as might be required in a clinical setting for lactation support.[4]

The Oxytocin System and Social Bonding: A Theoretical Framework for this compound

While direct evidence for this compound's role in social bonding is currently unavailable, its mechanism as a potent OTR agonist suggests it may influence social behaviors. The oxytocin system is a critical modulator of social bonding in mammals.

-

Mammalian Studies: In species like the prairie vole, oxytocin is crucial for the formation of pair bonds.[6] Administration of oxytocin can facilitate the development of partner preferences, while the use of an oxytocin receptor antagonist can prevent this bonding.[6][7] In marmosets, oxytocin administration has been shown to increase preference for a familiar partner.

-

Avian Homolog - Mesotocin: The avian homolog of oxytocin, mesotocin, also plays a role in prosocial behavior in birds.[8] However, studies on its direct impact on social bond formation have yielded inconclusive results. For instance, in pinyon jays, intranasal administration of mesotocin did not significantly alter the formation or maintenance of same-sex social bonds compared to a saline control.[8][9]

The following sections detail the methodologies and findings from these key animal studies to provide a basis for designing future research into this compound's effects on social bonding.

Quantitative Data from Analogous Social Bonding Studies

The following tables summarize the available quantitative data on the receptor selectivity of this compound and the outcomes of key animal studies on mesotocin and oxytocin antagonists in social bonding.

Table 1: Receptor Selectivity of this compound

| Compound | Receptor | EC50 (nM) | Selectivity vs. V1aR | Selectivity vs. V1bR | Selectivity vs. V2R | Reference |

|---|---|---|---|---|---|---|

| This compound (FE 202767) | Human OTR | < 0.1 | >2000-fold | >2000-fold | >2000-fold | [3] |

| Oxytocin | Human OTR | - | 5-100-fold | 5-100-fold | 5-100-fold |[3] |

Table 2: Summary of Mesotocin Effects on Social Bonding in Pinyon Jays

| Experimental Group | Outcome Measure | Result | Reference |

|---|---|---|---|

| Mesotocin (intranasal) | Proximity to partner (pair-formation phase) | No significant difference compared to saline | [8][9] |

| Mesotocin (intranasal) | Proximity to partner (pair-maintenance phase) | No significant difference compared to saline | [8][9] |

| Oxytocin Antagonist (intranasal) | Proximity to partner (pair-formation phase) | No significant difference compared to saline | [8][9] |

| Oxytocin Antagonist (intranasal) | Proximity to partner (pair-maintenance phase) | No significant difference compared to saline |[8][9] |

Table 3: Summary of Oxytocin Receptor Antagonist Effects on Social Bonding in Prairie Voles

| Experimental Condition | Outcome Measure | Result | Reference |

|---|---|---|---|

| OTR antagonist infusion into the nucleus accumbens (prior to cohabitation) | Partner preference formation | Inhibited partner preference | [6] |

| OTR antagonist infusion into the caudate putamen (in females, prior to cohabitation) | Partner preference formation | Inhibited partner preference |[6] |

Experimental Protocols

Mesotocin and Social Bonding in Pinyon Jays

This study investigated the effect of intranasally administered mesotocin and an oxytocin antagonist on the formation and maintenance of same-sex social bonds in pinyon jays.[8][9][10]

-

Subjects: Pinyon jays (Gymnorhinus cyanocephalus) housed in squads of four.[8][9][10]

-

Experimental Phases:

-

Treatments: Prior to each session in the pair-formation phase, both birds in a pair received one of three intranasal administrations:

-

Data Collection: The primary measure of social bonding was the physical proximity between the pairs of birds.[8][9]

-

Outcome: The study found no significant difference in proximity between the treatment groups and the saline control group in either the pair-formation or pair-maintenance phase, suggesting that at the dosages used, mesotocin did not influence same-sex social bond formation or maintenance in this context.[8][9]

Oxytocin Receptor Antagonists and Pair Bonding in Prairie Voles

This research paradigm is commonly used to investigate the necessity of oxytocin receptor signaling for the formation of pair bonds in the socially monogamous prairie vole.

-

Subjects: Male and female prairie voles (Microtus ochrogaster).

-

Procedure:

-

Surgery: Animals are surgically implanted with a guide cannula directed at a specific brain region of interest, such as the nucleus accumbens or caudate putamen.[6]

-

Drug Administration: An oxytocin receptor antagonist is infused directly into the target brain region prior to and during a period of cohabitation and mating with a partner.[6]

-

Partner Preference Test: Following the cohabitation period, the experimental animal is placed in a three-chambered apparatus. One chamber contains the familiar partner, another contains a novel vole of the opposite sex, and the middle chamber is neutral.

-

Data Collection: The amount of time the experimental animal spends in close proximity to the partner versus the novel vole is recorded.

-

-

Outcome: These studies have consistently shown that blocking oxytocin receptors in key brain regions prevents the formation of a partner preference, demonstrating the critical role of oxytocin signaling in this social bond.[6]

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

This compound, as an oxytocin receptor agonist, is expected to activate the same signaling cascade as endogenous oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4] This initiates a cascade of intracellular events, including the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[4] These events are central to the physiological effects of oxytocin, such as smooth muscle contraction. Additional pathways, including the MAP-kinase and Rho kinase pathways, are also activated.[4]

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Pinyon Jay Social Bonding Study

The following diagram illustrates the experimental workflow used to assess the impact of mesotocin on social bonding in pinyon jays.

Caption: Pinyon Jay Social Bonding Experimental Workflow.

Future Directions and Conclusion

The high selectivity of this compound for the oxytocin receptor presents a unique opportunity to investigate the role of this system in social bonding with minimal confounding effects from vasopressin receptor activation. While current research has focused on its utility in lactation, the foundational knowledge of the oxytocin system's involvement in social behavior provides a strong rationale for exploring this compound's potential in this domain.

Future research should aim to:

-

Conduct preclinical studies in relevant animal models, such as the prairie vole, to directly assess the impact of this compound on the formation and maintenance of social bonds.

-

Investigate the dose-dependent effects of this compound on a range of social behaviors, including affiliation, social recognition, and parental care.

-

Explore the central nervous system effects of intranasally administered this compound to confirm its ability to engage target receptors in the brain.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Study of this compound, a Short-Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Oxytocin Receptor Agonism on Acquisition and Expression of Pair Bonding in Male Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Oxytocin System Regulating Affiliative Behavior in Female Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. "The Role of Mesotocin on Social Bonding in Pinyon Jays" by Juan Duque, Tanner Rasmussen et al. [digitalcommons.unl.edu]

- 10. researchgate.net [researchgate.net]

Pharmacodynamics of Merotocin in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merotocin (FE 202767) is a potent, selective, and short-acting peptide agonist of the oxytocin receptor (OTR). Developed as a potential therapeutic for lactation support, its pharmacodynamic profile is characterized by high affinity and selectivity for the OTR with a favorable safety profile in preclinical animal models. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, effects on uterine contractility, and safety pharmacology as indicated by available data from animal studies. While specific quantitative data on uterine contractility in animal models are limited in publicly accessible literature, this guide synthesizes the available information and presents detailed, representative experimental protocols for the evaluation of similar oxytocin analogues.

Introduction

This compound is an analogue of oxytocin designed to have improved potency, selectivity, and pharmacokinetic properties.[1] Its primary clinical application under investigation is for the induction and support of lactation in mothers who have delivered preterm.[1][2] The pharmacodynamic effects of this compound are mediated through its interaction with the oxytocin receptor, a G-protein coupled receptor (GPCR) crucial for uterine contractions and milk ejection.[1][3] Preclinical evaluation in animal models is a critical step in characterizing the efficacy and safety of new oxytocic agents.

Mechanism of Action

This compound acts as a selective agonist at the oxytocin receptor.[1] The binding of this compound to the OTR, which is coupled to a Gq protein, initiates a downstream signaling cascade.[3][4]

Signaling Pathway

Activation of the oxytocin receptor by this compound triggers the Gq signaling pathway, leading to smooth muscle contraction. The key steps are as follows:

-

Receptor Binding: this compound binds to the oxytocin receptor on the surface of myometrial cells.

-

G-Protein Activation: This binding activates the associated Gq alpha subunit, causing it to exchange GDP for GTP.

-

PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation & Muscle Contraction: The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which contributes to the phosphorylation of contractile proteins, resulting in smooth muscle contraction.[3][4]

Quantitative Pharmacodynamic Data

Publicly available quantitative pharmacodynamic data for this compound in animal models is limited. The majority of detailed preclinical data is noted as "data on file, Ferring Pharmaceuticals".[1][5] However, key in vitro and in vivo parameters have been reported, primarily from studies utilizing human receptors or providing pharmacokinetic data in rats.

Table 1: In Vitro Receptor Activity of this compound

| Parameter | Value | Species/System | Reference |

| EC50 at hOTR | < 0.1 nM | Human (HEK293 cells) | [2] |

| EC50 at hOTR | 0.076 nM | Human | [1] |

| Potency vs. Oxytocin | ~30-fold higher | Human | [1] |

| Selectivity vs. hV1aR | >2000-fold | Human | [1] |

| Selectivity vs. hV1bR | >2000-fold | Human | [1] |

| Selectivity vs. hV2R | >2000-fold | Human | [1] |

| IC50 at hV1aR | > 500 nM | Human | [1] |

Table 2: In Vivo Pharmacokinetic Parameter of this compound in an Animal Model

| Parameter | Value | Species | Route of Administration | Reference |

| Total Clearance | 60-80 mL/min/kg | Rat | Not Specified | [1] |

Uterine Contractility Studies in Animal Models

While specific dose-response data for this compound on uterine contractility in animal models are not publicly available, its potent agonism at the oxytocin receptor strongly indicates a uterotonic effect.[1][2] The following sections describe standard experimental protocols used to assess the effects of oxytocin analogues on uterine contractility in rats, a common animal model for such studies.

Ex Vivo Uterine Strip Contractility Assay

This in vitro method allows for the direct measurement of a compound's effect on uterine muscle contraction.

Experimental Protocol:

-

Animal Model: Non-pregnant female Sprague-Dawley rats (200-250g) are often used. To sensitize the uterine tissue, rats are typically pre-treated with estrogen (e.g., estradiol benzoate) 24 hours prior to the experiment.[6][7]

-

Tissue Preparation:

-

The rat is euthanized, and the uterine horns are excised and placed in a physiological salt solution (e.g., De Jalon's solution).[8]

-

Longitudinal strips of myometrium (approximately 10-15 mm in length and 2-3 mm in width) are carefully dissected.

-

-

Experimental Setup:

-

Each uterine strip is mounted vertically in an organ bath containing physiological salt solution, maintained at 37°C, and continuously aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2).

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

-

An initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) until regular, spontaneous contractions are observed.

-

-

Data Acquisition:

-

Spontaneous contractions are recorded for a baseline period.

-

This compound is added to the organ bath in a cumulative, concentration-dependent manner (e.g., 10-12 to 10-6 M).

-

The response is allowed to stabilize at each concentration before the next addition.

-

-

Data Analysis: The frequency, amplitude, and area under the curve (AUC) of contractions are measured. Dose-response curves are then generated to determine parameters such as EC50 and Emax.[6]

In Vivo Measurement of Uterine Contractions

This in vivo method assesses the effect of a compound on uterine activity in a living animal.

Experimental Protocol:

-

Animal Model: Anesthetized, late-gestation or estrogen-primed non-pregnant rats are typically used.[9]

-

Surgical Preparation:

-

The rat is anesthetized, and a catheter is placed in a major blood vessel (e.g., jugular vein or carotid artery) for drug administration and blood pressure monitoring.

-

A small incision is made in the abdomen to expose a uterine horn.

-

A fluid-filled balloon-tipped catheter is inserted into the uterine lumen and connected to a pressure transducer to measure intrauterine pressure changes.[9]

-

-

Experimental Procedure:

-

After a stabilization period to record baseline uterine activity, this compound is administered intravenously, typically as a bolus or infusion.

-

Uterine contractions (intrauterine pressure) and other physiological parameters (e.g., blood pressure, heart rate) are continuously recorded.

-

-

Data Analysis: Changes in the frequency, amplitude, and duration of uterine contractions in response to this compound are quantified.

Safety Pharmacology in Animal Models

Safety pharmacology studies are essential to identify potential adverse effects of a new drug candidate on major physiological systems. For an oxytocin analogue like this compound, key areas of investigation include the cardiovascular, respiratory, and central nervous systems.

General Protocol Outline:

-

Animal Models: Typically conducted in conscious rats and a non-rodent species like dogs or non-human primates.[10][11][12]

-

Core Battery Tests:

-

Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters. This is often done using telemetry systems to allow for continuous monitoring in freely moving animals.

-

Central Nervous System (CNS): Assessment of behavior, motor activity, coordination, and body temperature. A functional observational battery (FOB) or Irwin test is commonly employed.[10][11]

-

Respiratory System: Measurement of respiratory rate, tidal volume, and minute volume, often using whole-body plethysmography.

-

-

This compound-Specific Findings: In vitro and in vivo animal studies have indicated that at doses that stimulate milk production, this compound does not cause significant antidiuretic or cardiovascular adverse effects, a key advantage over the less selective oxytocin.[1][5] This is consistent with its high selectivity for the oxytocin receptor over vasopressin receptors, particularly the V2 receptor which is responsible for antidiuretic effects.[1]

Discussion and Conclusion

The available data from preclinical and in vitro studies demonstrate that this compound is a highly potent and selective oxytocin receptor agonist. Its pharmacodynamic profile suggests a strong potential for inducing uterine contractions and other oxytocin-mediated effects with a reduced risk of off-target effects, such as cardiovascular and antidiuretic responses, that can be associated with oxytocin.

While specific dose-response data on uterine contractility in animal models are not publicly available, the established methodologies for assessing uterotonic agents in rats provide a clear framework for how such evaluations are conducted. The high potency and selectivity of this compound observed in human receptor-based assays, coupled with its favorable safety profile in animal studies, underscore its potential as a refined therapeutic agent targeting the oxytocin system.

For drug development professionals, the key takeaway is that this compound represents a significant advancement in the design of oxytocin analogues, offering a potentially wider therapeutic window due to its enhanced receptor selectivity. Further research and the eventual publication of detailed preclinical data will be invaluable in fully elucidating its pharmacodynamic profile in various animal models and translating these findings to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Enhanced Uterine Contractility and Stillbirth in Mice Lacking G Protein-Coupled Receptor Kinase 6 (GRK6): Implications for Oxytocin Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First‐in‐Human Study of this compound, a Short‐Acting Peptidic Oxytocin Receptor Agonist for Lactation Support - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical toxicity screening of intrathecal oxytocin in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety pharmacology | NC3Rs [nc3rs.org.uk]

Merotocin: A Novel Oxytocin Receptor Agonist for the Modulation of the Milk Ejection Reflex

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract